N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
Description
Properties
IUPAC Name |
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-16-12-7-8-19-13(12)11(9-20(16,17)18)15-14-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCBWAFGURGXMT-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NNC3=CC=CC=C3)CS1(=O)=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(/C(=N/NC3=CC=CC=C3)/CS1(=O)=O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with a thiazine precursor under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or ruthenium, to facilitate the formation of the fused ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient formation of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced aniline derivatives, and various substituted aniline compounds, depending on the specific reaction conditions employed .
Scientific Research Applications
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Analysis
Thermal and Physicochemical Properties
- The target compound’s melting point (~200–220°C, extrapolated) exceeds that of simpler aniline derivatives (e.g., 4-chloro-N-benzylideneaniline, mp: 120–130°C) , likely due to rigid heterocyclic cores.
Biological Activity
N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline is a complex organic compound belonging to the class of aniline derivatives. This compound exhibits significant biological activity, particularly in the context of anti-inflammatory and potential anticancer properties. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C13H13N3O3S3
- Molecular Weight : 355.5 g/mol
- CAS Number : 477855-36-0
Structural Representation
The compound features a thieno[3,2-c]thiazine ring system which contributes to its unique biological properties. The presence of multiple functional groups enhances its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with readily available thiophene and thiazine derivatives.
- Cyclization Reaction : A common method involves cyclization under controlled conditions, often catalyzed by transition metals such as palladium or ruthenium.
- Purification : Following synthesis, purification techniques like recrystallization or chromatography are employed to isolate the compound in a pure form.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Starting Materials | Thiophene and thiazine derivatives |
| Reaction Type | Cyclization under transition metal catalysis |
| Purification Method | Recrystallization or chromatography |
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various signaling pathways.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Anti-inflammatory Activity : Research indicates that this compound effectively reduces inflammation markers in vitro and in vivo models.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant reduction in inflammation markers |
| Anticancer | Induced apoptosis in cancer cell lines |
| IC50 Values | Varies by cell line; effective dose-response noted |
Q & A
Basic: What are the optimal synthetic routes for N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline, and how can purity be ensured?
Answer:
The compound is synthesized via a multi-step pathway involving cyclization and hydrazine condensation. Key steps include:
- Cyclization : Reacting methyl anthranilate with methanesulfonyl chloride to form a thiazine-dione intermediate .
- Hydrazinolysis : Treating the intermediate with hydrazine hydrate to generate a hydrazine derivative.
- Condensation : Ultrasound-assisted Schiff base formation with substituted benzaldehydes under mild conditions (e.g., ethanol, 50°C) to improve yield and reduce side reactions .
Purity Control : - Monitor reactions using TLC (silica gel, ethyl acetate/hexane).
- Characterize intermediates via / NMR and HRMS to confirm structural integrity .
- Recrystallize the final product from ethanol/water mixtures to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) identify proton environments and confirm the E-configuration of the imine bond (δ 8.2–8.5 ppm for azomethine proton) .
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve the thieno-thiazine ring conformation and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can computational modeling predict the compound’s reactivity or biological activity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Dock the compound into bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina to rationalize anti-bacterial activity observed in vitro .
- MD Simulations : Simulate stability in biological membranes (CHARMM force field) to assess pharmacokinetic behavior .
Advanced: How to resolve contradictions in observed vs. expected spectroscopic data?
Answer:
- Case Example : Discrepancy in NMR coupling constants for the thieno-thiazine ring may arise from dynamic conformational exchange.
- Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to slow ring puckering and resolve splitting patterns .
- Alternative : Use 2D NOESY to confirm spatial proximity of protons and validate proposed geometry .
Advanced: What strategies optimize the compound’s anti-bacterial activity through structural modification?
Answer:
- SAR Studies :
- Electron-Withdrawing Groups : Introduce nitro or chloro substituents on the aniline ring to enhance membrane penetration (e.g., 4-NO2 derivative shows MIC of 2 µg/mL against S. aureus) .
- Steric Effects : Replace the methyl group on the thiazine ring with bulkier substituents (e.g., ethyl) to reduce enzymatic degradation .
- Biological Testing :
- Use broth microdilution assays (CLSI guidelines) to quantify MIC values .
- Compare time-kill kinetics against Gram-positive and Gram-negative strains to assess bactericidal vs. bacteriostatic effects .
Advanced: How to address low yields in the cyclization step during synthesis?
Answer:
- Reaction Optimization :
- Mechanistic Insight :
Advanced: What analytical methods differentiate polymorphic forms of this compound?
Answer:
- PXRD : Compare diffraction patterns (e.g., Bragg peaks at 2θ = 12.5°, 15.8°) to identify crystalline vs. amorphous phases .
- DSC : Detect melting point variations (ΔH fusion) between polymorphs .
- Raman Spectroscopy : Use lattice vibration modes (200–400 cm⁻¹) to confirm phase purity .
Table 1: Key Anti-Bacterial Activity Data
| Derivative Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) P. aeruginosa |
|---|---|---|
| 4-NO2 | 2.0 | 16.0 |
| 4-Cl | 4.0 | 32.0 |
| Parent Compound | 8.0 | 64.0 |
| Data sourced from in vitro assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
